Jarin-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jarin-1は、ジャスモン酸アミドシンテターゼ(JAR1)の阻害剤として知られる化学化合物です。 この酵素は、植物ホルモンであるジャスモン酸の生物活性型であるジャスモノイルイソロイシンの生合成に不可欠であり、植物の防御と発達過程に様々な役割を果たしています .

科学的研究の応用

Jarin-1は、特に植物生物学と生化学の分野において、科学研究で幅広い用途があります . いくつかの重要な用途には、以下が含まれます。

植物生物学: this compoundは、植物の防御機構と発達過程におけるジャスモン酸の役割を研究するために使用されます。

生化学: この化合物は、ジャスモン酸とその誘導体の生合成経路を調査するために使用されます.

農業: This compoundは、ジャスモン酸経路を調節することで、作物の害虫や病気に対する抵抗性を高める可能性があるか探求されています.

作用機序

Jarin-1は、ジャスモン酸アミドシンテターゼ(JAR1)の活性を阻害することでその効果を発揮し、ジャスモノイルイソロイシンの合成を阻害します . この阻害は、植物の防御と発達過程に不可欠なジャスモン酸シグナル伝達経路を阻害します。 この化合物は、密接に関連する酵素には影響を与えず、JAR1酵素を特異的に標的としています .

生化学分析

Biochemical Properties

Jarin-1 acts as an inhibitor of the JA-Ile synthetase, preventing the synthesis of the active hormone, JA-Ile . It specifically targets JAR1, an adenylate-forming enzyme that catalyzes the conjugation of (+)-7-iso-JA with L-Ile . The specificity of this compound for JAR1 suggests that it does not significantly interact with other enzymes or proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of JA-Ile biosynthesis. As JA-Ile is involved in regulating plant responses to stresses such as wounding and insect herbivory, the inhibition of its biosynthesis by this compound can affect these responses

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAR1. By binding to JAR1, this compound prevents the enzyme from catalyzing the conjugation of (+)-7-iso-JA with L-Ile, thereby inhibiting the synthesis of JA-Ile . This inhibition of JA-Ile synthesis can affect the regulation of gene expression mediated by JA-Ile .

Dosage Effects in Animal Models

As this compound is a plant-specific compound, its effects in animal models have not been studied. It is primarily used in plant research to study the role of JA-Ile in plant stress responses .

Metabolic Pathways

This compound is involved in the jasmonate signaling pathway, where it inhibits the synthesis of JA-Ile by targeting the enzyme JAR1 This can affect the levels of JA-Ile and potentially other metabolites in the pathway

準備方法

合成経路と反応条件

Jarin-1は、3-アミノシチシン残基と2つの異なるカルボン酸残基をカップリングする一連の化学反応によって合成されます . 特定の合成経路と反応条件は、機密情報であり、広く公開されていません。 この化合物は通常、標準的な有機合成技術を使用して、実験室で合成されることが知られています .

工業生産方法

化学反応の分析

反応の種類

Jarin-1は、その構造中に反応性官能基が存在するため、主に置換反応を受けます . 通常、標準的な条件下では酸化反応または還元反応は起こりません。

一般的な試薬と条件

This compoundの合成および反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)と様々なカルボン酸が含まれます . 反応は一般的に、化合物の完全性を維持するために、穏やかな条件下で行われます。

主要な生成物

類似化合物との比較

Jarin-1は、ジャスモン酸アミドシンテターゼ(JAR1)の特異的な阻害において独特です。 類似の化合物には、コロナチンやメチルジャスモン酸などの、ジャスモン酸生合成の他の阻害剤が含まれます . これらの化合物は、this compoundと同じようにJAR1に対して特異的ではありません .

類似化合物のリスト

コロナチン: ジャスモン酸の模倣体であり、ジャスモン酸シグナル伝達経路を活性化します。

メチルジャスモン酸: 様々な植物研究で使用されるジャスモン酸の誘導体.

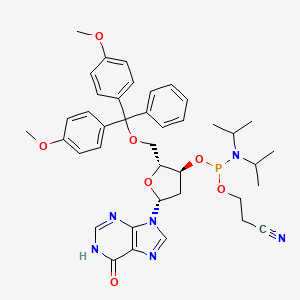

特性

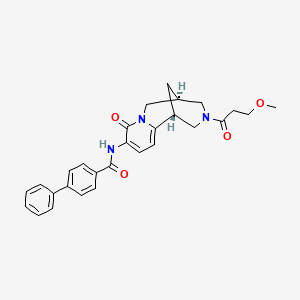

IUPAC Name |

N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVUVKIGGHXSJX-WMZHIEFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?

A1: this compound specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, this compound disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, this compound can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].

Q2: Is the inhibitory effect of this compound consistent across different plant species?

A2: Research suggests that the effect of this compound is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, this compound application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating this compound's functionality in a specific plant species before incorporating it into research studies.

Q3: How does this compound affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?

A3: Applying this compound to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + this compound treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of this compound in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.

Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?

A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)